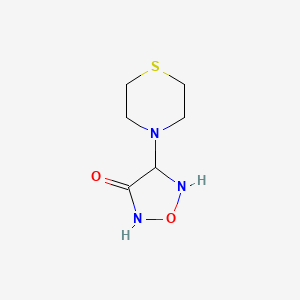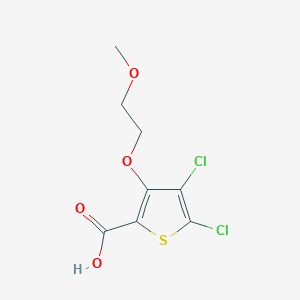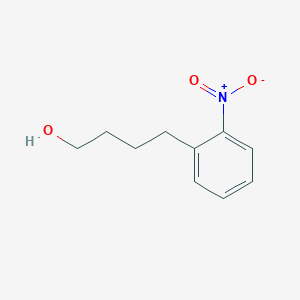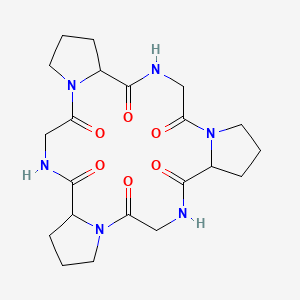
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
The synthesis of 4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with an appropriate oxadiazolidinone precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases. Additionally, the compound has applications in the industry as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one can be compared with other similar compounds such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of sulfur, nitrogen, and oxygen atoms, which imparts distinct chemical and biological properties. Similar compounds include 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole and 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
4-thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one |
InChI |
InChI=1S/C6H11N3O2S/c10-6-5(7-11-8-6)9-1-3-12-4-2-9/h5,7H,1-4H2,(H,8,10) |
InChI Key |
KOKOGWATLBVYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2C(=O)NON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)

![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)


![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)


![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)


